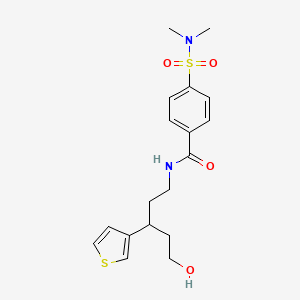
4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a useful research compound. Its molecular formula is C18H24N2O4S2 and its molecular weight is 396.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research on compounds related to 4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide includes studies on synthesis, biological evaluation, and their potential as pharmacological agents. For example, the synthesis and biological evaluation of novel benzenesulfonamide derivatives have been explored for their antitumor activities against HepG2 and MCF-7 cell lines. These compounds exhibit excellent in vitro antitumor activity, highlighting the potential therapeutic applications of similar compounds (Fahim & Shalaby, 2019).
Antimicrobial and Antifungal Agents
Another study focused on the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which were evaluated against human recombinant alkaline phosphatase and for their inhibitory potential against recombinant human and rat ecto-5′-nucleotidases. These compounds showed promise for further applications in medicinal chemistry, suggesting that derivatives of this compound might also possess useful biological activities (Saeed et al., 2015).
Chemical Reactivity and Theoretical Studies
The chemical reactivity and theoretical studies, such as molecular docking and Density Functional Theory (DFT) calculations, offer insights into the interaction mechanisms and structural analysis of similar sulfonamide derivatives. This approach aids in understanding the molecular basis of their biological activities and can guide the design of new compounds with enhanced efficacy and specificity (Singh, Lakhan, & Singh, 2017).
Potential as Histone Deacetylase Inhibitors
Research on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including those with thiophene substitutions, reveals their potential as novel histone deacetylase inhibitors. These compounds show promising antiproliferative activity against various cancer cell lines, suggesting a potential application for this compound derivatives in cancer treatment (Jiao et al., 2009).
Anti-Tubercular Applications
The ultrasound-assisted synthesis of benzamide derivatives has been explored for their anti-tubercular properties. This research indicates the potential of such compounds in treating tuberculosis, demonstrating significant in vitro activity against Mycobacterium tuberculosis. The molecular docking studies suggest these derivatives could target essential enzymes involved in the bacterial cell wall synthesis, offering a route to novel therapeutic agents (Nimbalkar et al., 2018).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-20(2)26(23,24)17-5-3-15(4-6-17)18(22)19-10-7-14(8-11-21)16-9-12-25-13-16/h3-6,9,12-14,21H,7-8,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXROITYSKIXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)
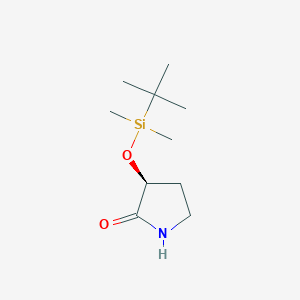
![3-(2-Chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2653175.png)
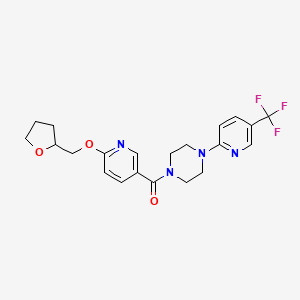
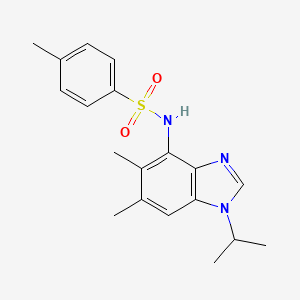
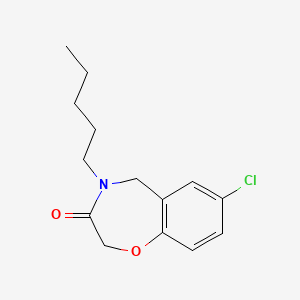
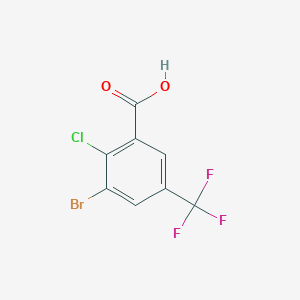
![ethyl 4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2653182.png)
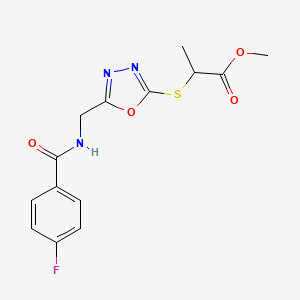
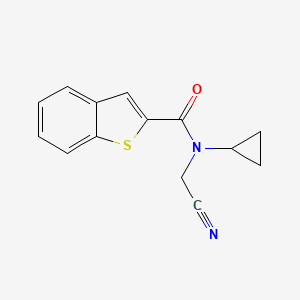
![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2653185.png)
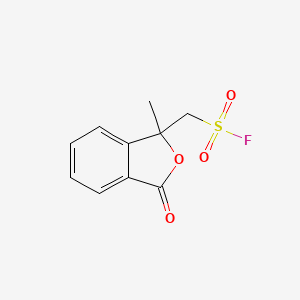
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)
![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B2653191.png)
